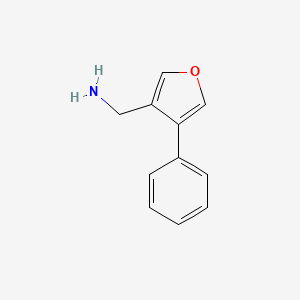

C-(4-Phenylfuran-3-yl)methylamine

Description

C-(4-Phenylfuran-3-yl)methylamine is a methylamine derivative featuring a furan ring substituted with a phenyl group at the 4-position. The compound combines aromatic (phenyl) and heterocyclic (furan) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(4-phenylfuran-3-yl)methanamine |

InChI |

InChI=1S/C11H11NO/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 |

InChI Key |

NJVHPGBIEMUJRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=C2CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Reactivity

Methylamine Derivatives

Methylamine derivatives, such as benzenemethanamine (benzylamine), share the primary amine group but lack the furan ring. For example:

- Reactivity with Proteins : Methylamine reacts with glutamic acid residues in proteins to form γ-glutamylmethylamide, a reaction critical in complement protein C-3 and α2-macroglobulin . The furan and phenyl substituents in C-(4-Phenylfuran-3-yl)methylamine may hinder or redirect this reactivity due to steric effects.

Heterocyclic Amines

- 3-Chloro-N-phenyl-phthalimide : This compound () shares a phenyl-substituted heterocycle but differs in its imide functional groups and chlorine substituent. The phthalimide structure enables polymerization, whereas this compound’s amine group may favor interactions with biological targets .

Physicochemical Properties

Solubility

Experimental data for methylamine and benzenemethanamine () provide a baseline for comparison:

The reduced solubility of this compound compared to simpler amines is attributed to increased hydrophobicity from the aromatic substituents.

Electron Scattering Properties

Methylamine and methanol show similar electron scattering cross-sections (). The furan ring in this compound may introduce resonance effects, altering its electron distribution compared to linear amines .

Ligand-Receptor Interactions

Methylamine derivatives are studied for their roles in thermoTRP channel modulation (). The phenyl-furan group in this compound could enhance selectivity for specific receptor subclasses by providing π-π stacking or hydrogen-bonding interactions .

Protein Fragmentation

Methylamine inhibits denaturation-dependent fragmentation of complement C-3 by modifying glutamic acid residues . The bulkier structure of this compound might reduce its efficacy in such reactions due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.